3-[1-(Carboxymethyl)cyclohexyl]propanoic acid
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Overview
Description
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by a cyclohexyl ring substituted with a carboxymethyl group and a propanoic acid chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid typically involves the reaction of cyclohexyl derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of cyclohexyl bromide and sodium carboxymethylate in an organic solvent, followed by acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclohexyl ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetic acid: Similar in structure but lacks the propanoic acid chain.
Cyclohexylpropanoic acid: Similar but lacks the carboxymethyl group.
Carboxymethylcyclohexane: Similar but lacks the propanoic acid chain.
Uniqueness
3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is unique due to the presence of both carboxymethyl and propanoic acid groups attached to the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[1-(carboxymethyl)cyclohexyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9(13)4-7-11(8-10(14)15)5-2-1-3-6-11/h1-8H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIRPUSQNSUMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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